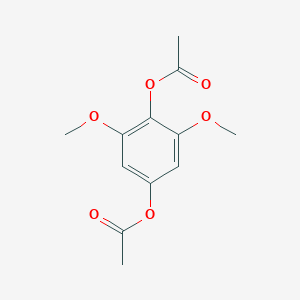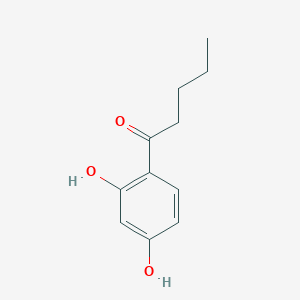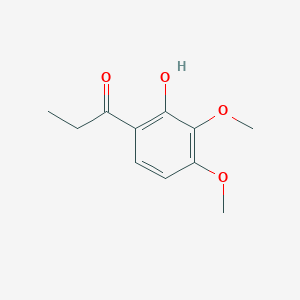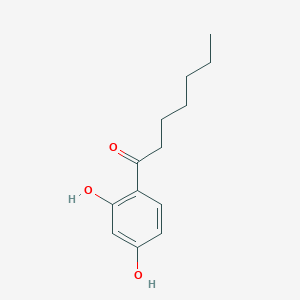
N-(4-aminophenyl)-N-cyclohexylamine
Übersicht
Beschreibung
“N-(4-aminophenyl)-N-cyclohexylamine” is a compound that contains an amine group attached to a phenyl group and a cyclohexyl group. Compounds with similar structures are often used in the synthesis of various pharmaceuticals and in chemical research .
Synthesis Analysis
While specific synthesis methods for “N-(4-aminophenyl)-N-cyclohexylamine” are not available, similar compounds are often synthesized through reactions involving aromatic amines .Molecular Structure Analysis
The molecular structure of “N-(4-aminophenyl)-N-cyclohexylamine” would likely consist of a cyclohexyl group and a phenyl group both attached to a nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving “N-(4-aminophenyl)-N-cyclohexylamine” would depend on the specific conditions and reagents used. Amines, in general, can undergo a variety of reactions, including alkylation, acylation, and reactions with acids .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-aminophenyl)-N-cyclohexylamine” would depend on its molecular structure. For instance, similar compounds have been reported to be solid at room temperature .Wissenschaftliche Forschungsanwendungen
-
Acetamide, N-(4-aminophenyl)-
- Scientific Field : Chemistry
- Application Summary : This compound is used in chemical research, particularly in the study of molecular structures and reactions .
- Methods of Application : The compound is typically studied using various spectroscopic methods, including mass spectrometry .
- Results or Outcomes : The data obtained from these studies contribute to the understanding of the compound’s structure and reactivity .
-
Tetra (4-Aminophenyl) Porphyrin
- Scientific Field : Nanotechnology and Electronics
- Application Summary : This compound is used to alter the electronic performances of reduced graphene oxide-based field effect transistors .
- Methods of Application : The compound is mixed with graphene oxide and examined in a field effect transistor .
- Results or Outcomes : The study found that the compound positively impacts the electronic performances of the transistor .
-
Poly (N-(4-aminophenyl) methacrylamide)-carbon nano-onions (PAPMA-CNOs)
- Scientific Field : Pharmaceutics
- Application Summary : This compound is used in the creation of stimuli-responsive drug release systems .
- Methods of Application : The compound is synthesized and used to create composite thin films via layer-by-layer self-assembly .
- Results or Outcomes : The study suggests that these composite thin films could be used for controlled drug release .
-
4-Aminophenol
- Scientific Field : Photography and Pharmaceuticals
- Application Summary : 4-Aminophenol plays a vital role in the development process of black-and-white film by acting as a key ingredient in the developer solution. It helps convert latent silver halides into visible metallic silver, thereby creating the desired images on photographic film . In the pharmaceutical industry, 4-aminophenol serves as a key building block for synthesizing drugs. It is used in the production of analgesics (pain relievers) and antipyretics (fever reducers) .
- Methods of Application : The concentration and formulation of 4-aminophenol in the developer solution are carefully controlled to achieve optimal results in the film development process .
- Results or Outcomes : The chemical properties of 4-aminophenol make it effective in converting exposed silver halide crystals into metallic silver, resulting in high-quality black-and-white photographs .
-
Tetrakis (4-aminophenyl) ethene-doped perylene microcrystals
- Scientific Field : Biosensing Applications
- Application Summary : These microcrystals are used for biosensing applications .
- Methods of Application : The microcrystals are synthesized in the aqueous phase by a surfactant-assisted self-assembly method .
- Results or Outcomes : The microcrystals exhibited a significantly enhanced electrochemiluminescence signal as compared to that of perylene microcrystals .
-
Tris(4-aminophenyl)amine
- Scientific Field : Optics
- Application Summary : This compound is a fluorescent trifunctional highly symmetric probe .
- Methods of Application : The compound is typically used in optical applications due to its high nonlinear optical properties .
- Results or Outcomes : The use of this compound can enhance the performance of optical devices .
-
Synchronized Offset Stacking
- Scientific Field : Material Science
- Application Summary : This concept is used for growing large-domain and highly crystalline 2D covalent organic frameworks . These materials have potential applications in gas storage and separation, catalysis, and organic electronics .
- Methods of Application : The 3D geometry of the building blocks is used to generate a lattice of uniquely defined docking sites for the attachment of consecutive layers .
- Results or Outcomes : The synchronization of the molecular geometry across several hundred nanometers promotes the growth of highly crystalline frameworks with unprecedented domain sizes .
-
Synthesis and Characterization of Novel Aromatic Polyimides
- Scientific Field : Polymer Chemistry
- Application Summary : Novel aromatic polyimides are synthesized from 1,4-Bis(4-aminophenyl)-2,3-diphenylnaphthalene and aromatic tetracarboxylic dianhydrides .
- Methods of Application : The compound is synthesized and characterized using various analytical techniques .
- Results or Outcomes : The study provides insights into the properties and potential applications of these novel aromatic polyimides .
Eigenschaften
IUPAC Name |
4-N-cyclohexylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZARQBVTRHEUOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-cyclohexylbenzene-1,4-diamine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

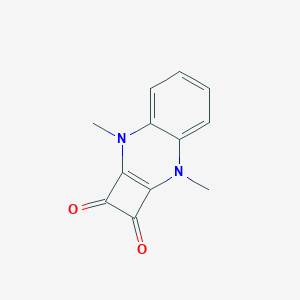
![n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B186309.png)
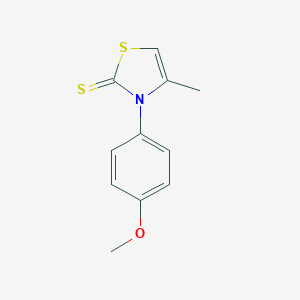
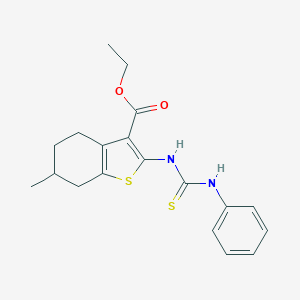
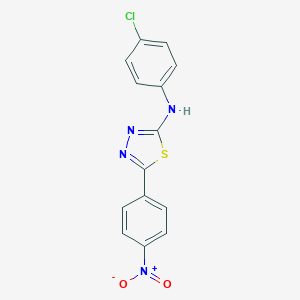
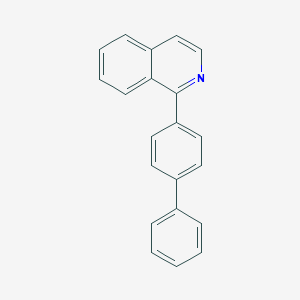
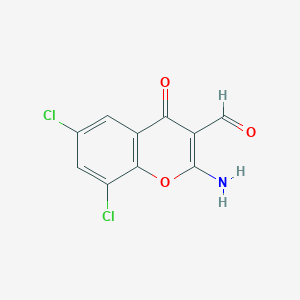
![7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B186320.png)
